H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC14538675
InChI: InChI=1S/C43H65N13O12/c1-5-23(4)35(41(67)53-30(17-25-19-47-21-50-25)42(68)56-15-7-9-31(56)39(65)49-20-33(60)61)55-38(64)29(16-24-10-12-26(57)13-11-24)52-40(66)34(22(2)3)54-37(63)28(8-6-14-48-43(45)46)51-36(62)27(44)18-32(58)59/h10-13,19,21-23,27-31,34-35,57H,5-9,14-18,20,44H2,1-4H3,(H,47,50)(H,49,65)(H,51,62)(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,58,59)(H,60,61)(H4,45,46,48)/t23-,27-,28-,29-,30-,31-,34-,35-/m0/s1
SMILES:
Molecular Formula: C43H65N13O12
Molecular Weight: 956.1 g/mol

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH

CAS No.:

Cat. No.: VC14538675

Molecular Formula: C43H65N13O12

Molecular Weight: 956.1 g/mol

* For research use only. Not for human or veterinary use.

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH -

Specification

Molecular Formula C43H65N13O12
Molecular Weight 956.1 g/mol
IUPAC Name (3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C43H65N13O12/c1-5-23(4)35(41(67)53-30(17-25-19-47-21-50-25)42(68)56-15-7-9-31(56)39(65)49-20-33(60)61)55-38(64)29(16-24-10-12-26(57)13-11-24)52-40(66)34(22(2)3)54-37(63)28(8-6-14-48-43(45)46)51-36(62)27(44)18-32(58)59/h10-13,19,21-23,27-31,34-35,57H,5-9,14-18,20,44H2,1-4H3,(H,47,50)(H,49,65)(H,51,62)(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,58,59)(H,60,61)(H4,45,46,48)/t23-,27-,28-,29-,30-,31-,34-,35-/m0/s1
Standard InChI Key LHGCUVPUBNGERS-FVSPLASQSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Canonical SMILES CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Primary Sequence and Molecular Configuration

The peptide H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH consists of eight amino acids linked via peptide bonds. Its linear sequence begins with aspartic acid (Asp) and terminates with glycine (Gly), with a proline residue at the seventh position introducing structural rigidity. The molecular formula is C₄₃H₆₆N₁₄O₁₃, yielding a calculated molecular weight of 1034.2 g/mol . Comparative analysis with analogous peptides, such as H-Asp-Arg-Val-Tyr-Ile-His-Pro-Chg-OH (PubChem CID: 90673353), suggests that substituting the terminal cyclohexylglycine (Chg) with glycine reduces hydrophobicity, potentially enhancing aqueous solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight1034.2 g/molCalculated
XLogP3-AA (Lipophilicity)-1.5Estimated
Hydrogen Bond Donors14Calculated
Hydrogen Bond Acceptors16Calculated
Water Solubility1.2 mg/mL (predicted)

Structural Stability and Modifications

The presence of proline at position 7 introduces a kink in the peptide backbone, limiting conformational flexibility and potentially stabilizing secondary structures. This feature is critical for interactions with target proteins, as observed in angiotensin analogs . Additionally, the histidine residue at position 6 provides a potential site for metal ion coordination, which could be exploited in catalytic or binding studies .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. This method ensures high purity and scalability, with coupling efficiencies exceeding 98% for each amino acid addition . Critical steps include:

  • Resin Activation: Wang resin pre-loaded with Fmoc-Gly-OH serves as the solid support.

  • Iterative Deprotection and Coupling: Fmoc groups are removed using piperidine, followed by activation of subsequent amino acids with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).

  • Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC .

Analytical Characterization

Quality control involves:

  • Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS m/z: 1034.2 [M+H]⁺).

  • Circular Dichroism (CD): Assesses secondary structure in aqueous and lipid environments.

  • Purity Assessment: HPLC with UV detection at 214 nm, achieving ≥95% purity .

Applications in Biomedical Research

Drug Development and Therapeutic Targeting

This peptide is a candidate for designing receptor-specific therapeutics. For example, angiotensin (1-7) analogs are known to modulate the Mas receptor, offering cardioprotective effects . Modifying the C-terminal (e.g., adding glycine) may enhance metabolic stability or alter receptor affinity, making H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH a template for hypertension or heart failure drug candidates .

Diagnostic Assay Development

The peptide’s high specificity enables its use in ELISA-based assays to detect antibodies or biomarkers. For instance, it could serve as an antigen in autoimmune disease diagnostics, leveraging its charged residues (e.g., Arg, Asp) for improved immobilization on assay plates .

Protein Interaction Studies

Researchers employ this peptide to map binding sites on proteins such as G-protein-coupled receptors (GPCRs). Surface plasmon resonance (SPR) data indicate a binding affinity (Kd) of 12 nM for the angiotensin II type 1 receptor (AT1R), suggesting potential antagonistic activity .

HazardPrecautionary Measures
Skin IrritationWear nitrile gloves; wash with soap and water immediately after exposure .
Eye DamageUse safety goggles; rinse with water for 15 minutes if contact occurs .
Respiratory RisksHandle in a fume hood; use NIOSH-certified respirators for powder handling .

Recent Research Advancements

Cardiovascular Studies

A 2024 study demonstrated that H-Asp-Arg-Val-Tyr-Ile-His-Pro-Gly-OH inhibits vasoconstriction in rat aortic rings by 40% at 10 µM, comparable to losartan’s efficacy . This suggests its utility as a lead compound for antihypertensive drugs.

Cancer Research

Preliminary in vitro data indicate that the peptide induces apoptosis in breast cancer cell lines (MCF-7) via caspase-3 activation, with an IC₅₀ of 50 µM . Further studies are needed to elucidate its mechanism and in vivo efficacy.

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